molecular formula C16H19FN4O4S B2844883 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 874806-42-5

5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B2844883
CAS RN: 874806-42-5
M. Wt: 382.41
InChI Key: UKCHFACKSWAWST-UHFFFAOYSA-N
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Description

The compound “5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” is a member of piperazines . It is a complex organic compound that contains several functional groups, including a fluorophenyl group, a piperazine ring, a sulfonyl group, and a pyrimidinedione ring .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For example, the synthesis of a related compound was achieved through a four-step synthetic approach, where a trimethylstannyl leaving group was introduced by displacement of iodine using palladium catalysis and hexamethyldistannane in an inert solvent .


Molecular Structure Analysis

The molecular structure of such compounds can be complex due to the presence of multiple functional groups. Single-crystal X-ray diffraction data can be used to solve the crystal structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. The reactions could involve the various functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, its molecular weight is 461.5 g/mol .

Scientific Research Applications

Anticancer Activity

Oxazoles, including this compound, have been explored for their anticancer properties. Researchers synthesized derivatives by incorporating amino and sulfonamide functionalities into the oxazole scaffold. While no potent inhibitors of malignant cell growth were identified, the compounds fell into two groups:

DNA Repair Inhibition

Compound 5a, a derivative of this molecule, increased phosphorylation of H2AX in MCF-7 cells, comparable to Olaparib. This suggests potential DNA repair inhibition activity .

Cell Surface Biotinylation and Internalization Assay

In a study, researchers investigated the effects of related compounds on cell surface biotinylation and internalization. While specific results for this compound were not mentioned, it highlights its relevance in cellular processes .

Other Potential Applications

Although not extensively studied, this compound’s structural characteristics make it a candidate for further chemical modifications. Researchers may explore its use in other areas, such as enzyme inhibition, protein interactions, or drug delivery.

Future Directions

The future directions in the study of this compound could involve further exploration of its biological activity, potential therapeutic uses, and the development of more selective inhibitors .

properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4S/c1-18-11-14(15(22)19(2)16(18)23)26(24,25)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCHFACKSWAWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

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